molecular formula C8H5ClN2O2 B1604398 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000341-67-2

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1604398
CAS No.: 1000341-67-2
M. Wt: 196.59 g/mol
InChI Key: RMSBIZUSTXPPBW-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step procedures that include the formation of the pyrrolo[3,2-c]pyridine core followed by functional group modifications. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base can yield the desired pyrrolo[3,2-c]pyridine core. Subsequent steps may include chlorination and carboxylation to introduce the chlorine atom and carboxylic acid group, respectively .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve elevated temperatures and inert atmospheres to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSBIZUSTXPPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646771
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-67-2
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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